molecular formula C7H9F2IN2 B2877418 3-(difluoromethyl)-4-iodo-1-isopropyl-1H-pyrazole CAS No. 1856040-76-0

3-(difluoromethyl)-4-iodo-1-isopropyl-1H-pyrazole

Cat. No.: B2877418
CAS No.: 1856040-76-0
M. Wt: 286.064
InChI Key: UQZLCIIHKZGVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-4-iodo-1-isopropyl-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with difluoromethyl, iodo, and isopropyl groups

Preparation Methods

The synthesis of 3-(difluoromethyl)-4-iodo-1-isopropyl-1H-pyrazole typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, difluoromethylation can be achieved using difluorocarbene reagents under specific conditions . The iodo group can be introduced through iodination reactions, often using iodine or iodine-containing compounds as reagents . The isopropyl group can be introduced through alkylation reactions using isopropyl halides .

Chemical Reactions Analysis

3-(Difluoromethyl)-4-iodo-1-isopropyl-1H-pyrazole undergoes several types of chemical reactions, including:

Scientific Research Applications

3-(Difluoromethyl)-4-iodo-1-isopropyl-1H-pyrazole has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(difluoromethyl)-4-iodo-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2IN2/c1-4(2)12-3-5(10)6(11-12)7(8)9/h3-4,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZLCIIHKZGVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.